molecular formula C23H17FN2O2 B2949281 3-{4-[(4-fluorophenyl)methoxy]phenyl}-1-phenylpyrazole-4-carbaldehyde CAS No. 1234692-23-9

3-{4-[(4-fluorophenyl)methoxy]phenyl}-1-phenylpyrazole-4-carbaldehyde

Cat. No.: B2949281
CAS No.: 1234692-23-9
M. Wt: 372.399
InChI Key: PUPQHNVTQGKINB-UHFFFAOYSA-N
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Description

3-{4-[(4-Fluorophenyl)methoxy]phenyl}-1-phenylpyrazole-4-carbaldehyde is a high-value fluorinated pyrazole building block designed for advanced pharmaceutical and medicinal chemistry research. This compound integrates a phenylpyrazole core, a 4-fluorobenzyl ether moiety, and an aldehyde functional group, making it a versatile scaffold for constructing diverse chemical libraries . The aldehyde group is a key reactive site for further synthetic elaboration, facilitating the creation of various derivatives through condensation and cyclization reactions to explore structure-activity relationships . Pyrazole derivatives of this type are widely investigated as key intermediates in the synthesis of potential Active Pharmaceutical Ingredients (APIs) . Research on analogous pyrazole-4-carbaldehyde structures has demonstrated their signficance in developing compounds with antimicrobial and analgesic activities . Furthermore, related fluorinated pyrazole carbaldehydes have been utilized in the synthesis of novel anti-melanoma agents and anti-inflammatory drug candidates . This compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions, as similar compounds may cause skin, eye, and respiratory irritation .

Properties

IUPAC Name

3-[4-[(4-fluorophenyl)methoxy]phenyl]-1-phenylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN2O2/c24-20-10-6-17(7-11-20)16-28-22-12-8-18(9-13-22)23-19(15-27)14-26(25-23)21-4-2-1-3-5-21/h1-15H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUPQHNVTQGKINB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(4-fluorophenyl)methoxy]phenyl}-1-phenylpyrazole-4-carbaldehyde typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under reflux conditions in ethanol.

    Introduction of the fluorophenyl group: This step involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the fluorophenyl group is coupled with the pyrazole intermediate in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

3-{4-[(4-fluorophenyl)methoxy]phenyl}-1-phenylpyrazole-4-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: 3-{4-[(4-fluorophenyl)methoxy]phenyl}-1-phenylpyrazole-4-carboxylic acid.

    Reduction: 3-{4-[(4-fluorophenyl)methoxy]phenyl}-1-phenylpyrazole-4-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-{4-[(4-fluorophenyl)methoxy]phenyl}-1-phenylpyrazole-4-carbaldehyde has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Research: It is used in studies to understand its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 3-{4-[(4-fluorophenyl)methoxy]phenyl}-1-phenylpyrazole-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Compound A : 3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde
  • Key Differences: Dihydropyrazole backbone (non-aromatic) vs. fully aromatic pyrazole in the target compound.
  • Implications :
    • Reduced aromatic conjugation in Compound A may lower thermal stability and alter electronic properties.
    • Absence of the methoxy group limits hydrogen-bonding capacity compared to the target compound.
Compound B : 1-Phenyl-3-(4-(prop-2-yn-1-yloxy)-phenyl)-1H-pyrazole-4-carbaldehyde
  • Key Differences :
    • Position 3 substituent: Propargyloxy (C≡CH2-O-) vs. 4-fluorobenzyloxy.
  • Implications: Propargyloxy introduces alkyne functionality, enabling click chemistry modifications.
Compound C : 3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
  • Key Differences: Position 3: 3,5-Difluorophenyl (two fluorine atoms) vs. mono-fluorinated benzyloxy.
  • Implications: Increased lipophilicity and electron-withdrawing effects in Compound C may enhance membrane permeability but reduce solubility.
Compound D : 5-(4-Bromophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
  • Key Differences: Substituent at position 5: Bromophenoxy vs. position 3 substitution in the target compound. Additional methyl group at position 3.
  • Implications: Bromine’s larger atomic size may enhance halogen bonding but increase molecular weight.
Key Observations :
  • Reactivity : The target compound’s aldehyde group is a versatile site for Schiff base formation or condensation reactions, similar to Compound B .
  • Crystallography : Structural studies (e.g., SHELX refinements ) confirm that substituent positioning affects molecular packing and crystal stability.

Biological Activity

3-{4-[(4-fluorophenyl)methoxy]phenyl}-1-phenylpyrazole-4-carbaldehyde is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C24H19FN4O2\text{C}_{24}\text{H}_{19}\text{F}\text{N}_{4}\text{O}_{2}

This compound includes a pyrazole ring, a phenyl group, and a methoxy substituent, which may influence its interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundTarget OrganismActivity Level
This compoundE. coliModerate
5-Methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)Staphylococcus aureusHigh
3-(2,4-dihydroxyphenyl)-4-(4-hydroxyphenyl)-1H-pyrazoleCandida albicansModerate

Anti-inflammatory Properties

Pyrazole derivatives are also known for their anti-inflammatory activities. Compounds in this class have been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests potential applications in treating inflammatory diseases.

Antitumor Activity

The potential antitumor activity of pyrazole derivatives has been explored extensively. For example, compounds targeting the BRAF(V600E) mutation have been synthesized and evaluated for their inhibitory effects on tumor cell proliferation. The unique structure of this compound may enhance its selectivity towards cancerous cells.

Case Study: Antitumor Efficacy

In a recent study, a series of pyrazole derivatives were evaluated for their antitumor activity against various cancer cell lines. The results indicated that compounds with similar structural motifs to this compound exhibited significant cytotoxicity, particularly against melanoma cells.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of key enzymes involved in inflammation and cancer progression.
  • Cell Cycle Arrest : Certain compounds induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Membrane Disruption : Antimicrobial activity is often linked to the ability of these compounds to disrupt bacterial cell membranes.

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